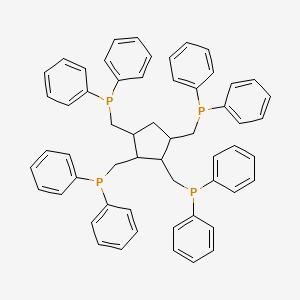
2-Pyridinylmethyl 2,2-diphenyl-2-hydroxyacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) typically involves the reaction of pyridin-2-ylmethanol with diphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-ylmethyl hydroxy(diphenyl)acetate oxides, while reduction may produce corresponding alcohols or hydrocarbons.
Scientific Research Applications
Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural properties.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethyl acetate: Similar structure but lacks the diphenyl and hydroxy groups.
Diphenylacetic acid: Contains the diphenyl group but lacks the pyridin-2-ylmethyl moiety.
Pyridin-2-ylmethanol: Contains the pyridin-2-ylmethyl group but lacks the diphenylacetic acid component.
Uniqueness
Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) is unique due to its combination of pyridine, diphenyl, and hydroxy groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
33335-12-5 |
|---|---|
Molecular Formula |
C20H18ClNO3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
pyridin-2-ylmethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H17NO3.ClH/c22-19(24-15-18-13-7-8-14-21-18)20(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17;/h1-14,23H,15H2;1H |
InChI Key |
NOIYCEVROWCGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC3=CC=CC=N3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


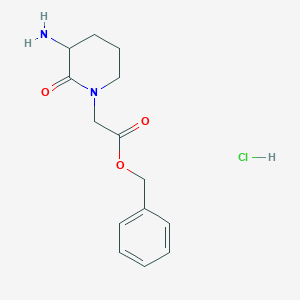
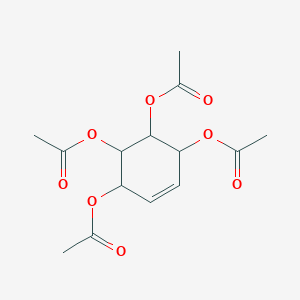
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
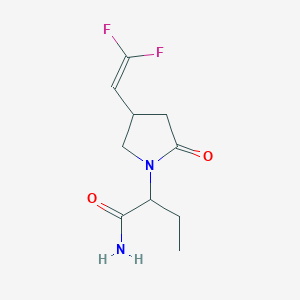

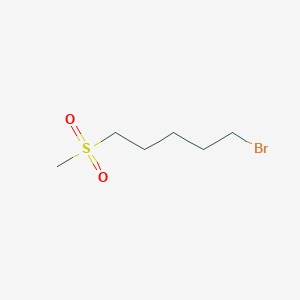
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
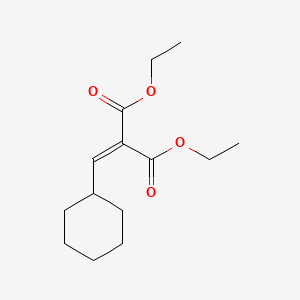
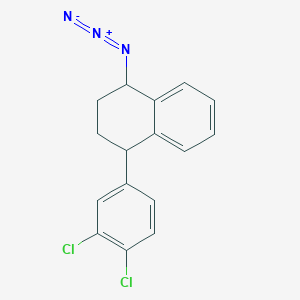
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
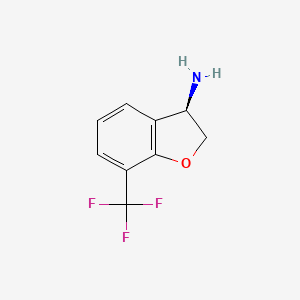
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
